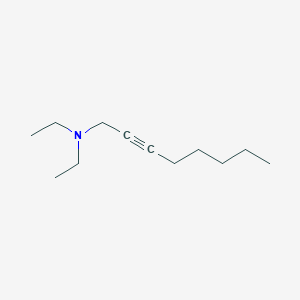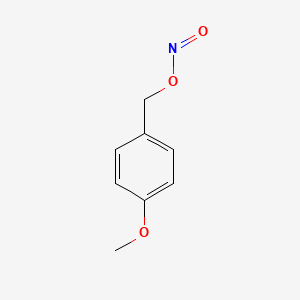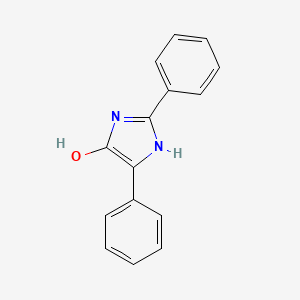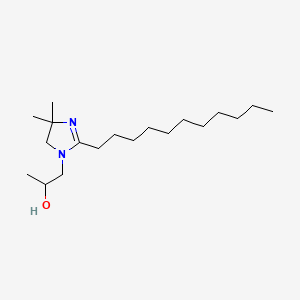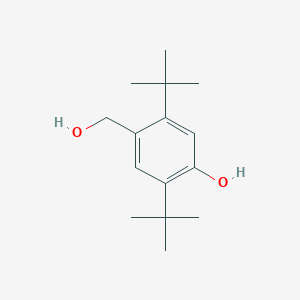![molecular formula C8H9N5O3 B14459192 2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one CAS No. 70486-52-1](/img/structure/B14459192.png)
2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one is a chemical compound with the molecular formula C9H11N5O3 It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one typically involves the reaction of pteridine derivatives with appropriate reagents to introduce the amino and dihydroxyethyl groups. One common method involves the condensation of 2,4,5-triaminopyrimidine with glyoxal, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert it to dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinonoid derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one involves its interaction with specific enzymes and receptors in biological systems. It can act as a cofactor or inhibitor in enzymatic reactions, influencing metabolic pathways. The molecular targets include enzymes involved in folate metabolism and other pteridine-dependent processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Orinapterin: A similar compound with a slightly different structure, known for its biological activity.
2-Amino-4-hydroxy-6-(1,2-dihydroxypropyl)pteridine: Another derivative with comparable properties and applications.
Uniqueness
2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various biochemical pathways and its potential therapeutic applications set it apart from other pteridine derivatives .
Eigenschaften
CAS-Nummer |
70486-52-1 |
|---|---|
Molekularformel |
C8H9N5O3 |
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
2-amino-6-[(1S)-1,2-dihydroxyethyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C8H9N5O3/c9-8-12-6-5(7(16)13-8)11-3(1-10-6)4(15)2-14/h1,4,14-15H,2H2,(H3,9,10,12,13,16)/t4-/m1/s1 |
InChI-Schlüssel |
CZFDAUYUFPTCCG-SCSAIBSYSA-N |
Isomerische SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H](CO)O |
Kanonische SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


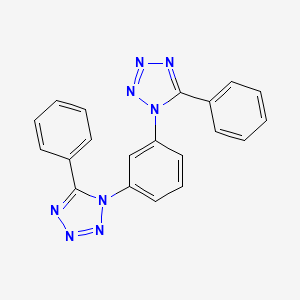
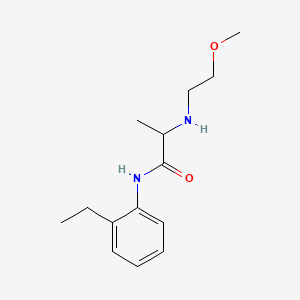
![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
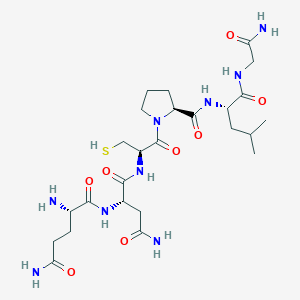

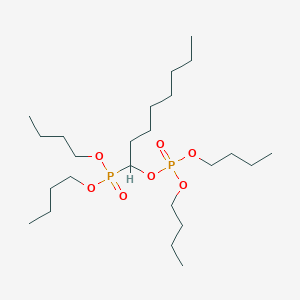
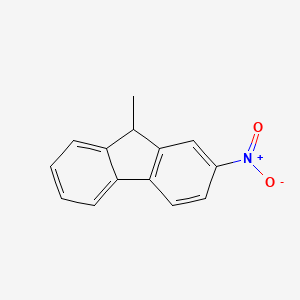
![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)
